molecular formula C21H32Cl2N4O3 B12390639 Cav 3.2 inhibitor 4

Cav 3.2 inhibitor 4

Cat. No.: B12390639
M. Wt: 459.4 g/mol
InChI Key: RAZOFRCGTLUGNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of Cav 3.2 inhibitor 4 involves multiple steps, including the formation of key intermediates and the final coupling reactions. The specific synthetic routes and reaction conditions are often proprietary and detailed in scientific literature. Industrial production methods typically involve optimizing these synthetic routes to achieve high yield and purity .

Chemical Reactions Analysis

Cav 3.2 inhibitor 4 undergoes various chemical reactions, including:

Scientific Research Applications

Cav 3.2 inhibitor 4 has a wide range of scientific research applications:

    Chemistry: Used as a tool compound to study the properties and functions of T-type calcium channels.

    Biology: Helps in understanding the role of Cav 3.2 channels in cellular processes.

    Medicine: Investigated for its potential in treating conditions such as pain and epilepsy by inhibiting Cav 3.2 channels.

Mechanism of Action

Cav 3.2 inhibitor 4 exerts its effects by selectively inhibiting the T-type calcium channel Cav 3.2. This inhibition prevents the influx of calcium ions, which is crucial for various cellular processes such as neurotransmitter release and muscle contraction. The molecular targets and pathways involved include the modulation of neuronal excitability and the reduction of pain signals .

Comparison with Similar Compounds

Cav 3.2 inhibitor 4 is unique due to its high selectivity and potency for the Cav 3.2 channel. Similar compounds include:

    Z944: Another T-type calcium channel inhibitor with different binding properties.

    TTA-A2: Known for its selective inhibition of T-type calcium channels.

    TTA-P2: Exhibits strong affinity for T-type calcium channels.

    ML218: A potent inhibitor with distinct chemical structure.

    ACT-709478: Demonstrates high selectivity for T-type calcium channels .

These compounds share similar mechanisms of action but differ in their chemical structures and specific binding affinities, making this compound a valuable addition to the repertoire of T-type calcium channel inhibitors.

Properties

Molecular Formula

C21H32Cl2N4O3

Molecular Weight

459.4 g/mol

IUPAC Name

N-[[1-[2-(tert-butylcarbamoylamino)ethyl]-4-(hydroxymethyl)piperidin-4-yl]methyl]-3,5-dichlorobenzamide

InChI

InChI=1S/C21H32Cl2N4O3/c1-20(2,3)26-19(30)24-6-9-27-7-4-21(14-28,5-8-27)13-25-18(29)15-10-16(22)12-17(23)11-15/h10-12,28H,4-9,13-14H2,1-3H3,(H,25,29)(H2,24,26,30)

InChI Key

RAZOFRCGTLUGNK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)NCCN1CCC(CC1)(CNC(=O)C2=CC(=CC(=C2)Cl)Cl)CO

Origin of Product

United States

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